
2-(biphenyl-4-yl)-N-(9H-fluoren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE is a complex organic compound that features a biphenyl group and a fluorene moiety linked by an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE typically involves the reaction of 4-biphenylamine with 2-bromo-9H-fluorene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as sodium tert-butoxide and a ligand like 1,1’-bis(diphenylphosphino)ferrocene (DPPF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biphenyl and fluorene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It can be used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl and fluorene groups can interact with hydrophobic pockets in proteins, influencing their activity and function. Additionally, the acetamide group can form hydrogen bonds with amino acid residues, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylaminofluorene: A structurally related compound with known carcinogenic properties.
N-(9H-FLUOREN-9-YL)-2-[(5-(1-PHENOXYETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]ACETAMIDE: Another compound with a fluorene moiety, used in different research applications.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE is unique due to its combination of biphenyl and fluorene groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and molecular research.
Eigenschaften
Molekularformel |
C27H21NO |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C27H21NO/c29-27(16-19-10-12-21(13-11-19)20-6-2-1-3-7-20)28-24-14-15-26-23(18-24)17-22-8-4-5-9-25(22)26/h1-15,18H,16-17H2,(H,28,29) |
InChI-Schlüssel |
OAWSOFXKFNVKDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


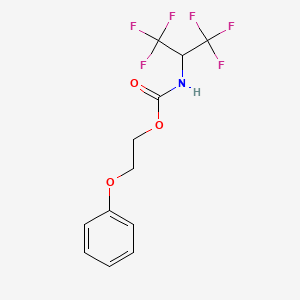
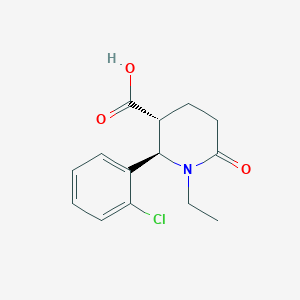
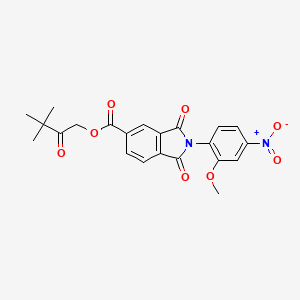
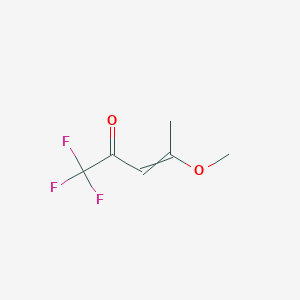
![2-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15151813.png)

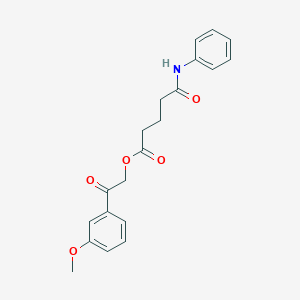
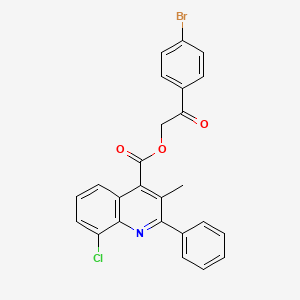
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15151844.png)

![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151871.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
